Product packaging for 2-Bromotriphenylene(Cat. No.:CAS No. 19111-87-6)

2-Bromotriphenylene

Cat. No.: B175828
CAS No.: 19111-87-6
M. Wt: 307.2 g/mol
InChI Key: GEDOYYDMCZUHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromotriphenylene is a brominated derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) known for its highly symmetric, planar structure consisting of four fused benzene rings . This compound serves as a fundamental synthetic intermediate and building block in advanced materials research. Its primary research value lies in the field of discotic liquid crystals and organic electronics . The planar, disc-like structure of the triphenylene core facilitates self-assembly into highly ordered columnar mesophases, which provide a pathway for efficient charge transport, making it promising for applications such as organic light-emitting diodes (OLEDs) and other electronic devices . Furthermore, the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of more complex aryl- and fluoroaryl-substituted triphenylene derivatives to fine-tune material properties . These customized materials can exhibit high thermal stability, blue-violet photoluminescence, and broad columnar mesophase ranges, which are critical for developing stable optoelectronic materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Br B175828 2-Bromotriphenylene CAS No. 19111-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDOYYDMCZUHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593308
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19111-87-6
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Functionalization of 2 Bromotriphenylene

Established Synthetic Pathways for 2-Bromotriphenylene

Traditional methods for synthesizing the this compound core remain valuable for their reliability and well-understood mechanisms. These pathways often involve multi-step sequences, beginning with pre-functionalized precursors.

One of the most direct and established routes to this compound is through the Sandmeyer reaction, starting from 2-aminotriphenylene. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide. wikipedia.orglscollege.ac.in The process involves two main steps:

Diazotization : The primary aromatic amine, 2-aminotriphenylene, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution : The resulting triphenylene-2-diazonium bromide is then treated with a copper(I) bromide (CuBr) catalyst. jk-sci.com The copper(I) species facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound. jk-sci.com

The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating a diazo radical and copper(II) bromide. jk-sci.combyjus.com The diazo radical rapidly loses nitrogen gas to form an aryl radical, which then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst. jk-sci.combyjus.com The Sandmeyer reaction is highly valued for its ability to introduce substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

Step Reactants Reagents Intermediate/Product Key Conditions
Diazotization 2-Aminotriphenylene Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) Triphenylene-2-diazonium bromide 0–5 °C

| Substitution | Triphenylene-2-diazonium bromide | Copper(I) Bromide (CuBr) | this compound | Heat may be required |

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the triphenylene (B110318) skeleton itself, often incorporating the bromo-substituent during the core formation. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of C-C bonds between aryl halides and arylboronic acids. nih.govacs.orgresearchgate.net

A general strategy involves the coupling of appropriately substituted biphenyl (B1667301) or terphenyl precursors. For instance, a dibromobiphenyl could be reacted with an arylboronic acid in a Suzuki coupling, followed by an intramolecular C-H activation or a Scholl-type oxidative cyclization to form the fused ring system of triphenylene. nih.govacs.orgresearchgate.net This approach allows for the synthesis of specifically substituted triphenylene derivatives by carefully choosing the precursors. The versatility of palladium catalysis provides access to a wide range of functionalized triphenylenes. rsc.orgrsc.org

Advanced and Green Synthetic Approaches to this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These approaches are crucial for the sustainable production of functional materials derived from this compound.

Dual photoredox/nickel catalysis has emerged as a powerful platform for cross-coupling reactions, particularly for forming C(sp³)–C(sp²) bonds under mild conditions. nih.govnih.gov In this system, this compound can act as the aryl bromide coupling partner. The reaction mechanism typically involves a photocatalyst (like an iridium or ruthenium complex) that, upon excitation by visible light, engages in a single-electron transfer. nih.govresearchgate.net

This process can generate radical intermediates that then enter a nickel catalytic cycle. nih.gov This dual catalytic approach circumvents the challenges often associated with traditional cross-coupling, such as harsh reaction conditions, and expands the scope of accessible molecules. nih.gov For example, this method can be used for the Mizoroki–Heck reaction of aryl bromides with olefins. rsc.org The functional group tolerance and mild conditions make it an attractive method for the late-stage functionalization of complex molecules containing the triphenylene core. nih.govresearchgate.net

On-surface synthesis represents a bottom-up approach to fabricating atomically precise carbon-based nanostructures, such as graphene nanoribbons (GNRs). nih.govnii.ac.jp In this technique, precursor molecules like this compound or, more commonly, di- or poly-brominated triphenylenes are deposited onto a metallic surface (e.g., gold, silver, or copper) under ultrahigh vacuum conditions. nih.govresearchgate.net

Upon heating, the substrate catalyzes the cleavage of the carbon-bromine bonds, generating highly reactive aryl radicals on the surface. These radicals then diffuse and couple via an Ullmann-type reaction to form covalent C-C bonds, leading to the formation of polymers or extended nanostructures. nih.govnih.gov A subsequent higher-temperature annealing step can induce cyclodehydrogenation to create fully aromatic GNRs. arxiv.org This method provides unparalleled control over the structure of the final material, which is critical for tuning its electronic properties. nih.govnii.ac.jp

Table 2: On-Surface Synthesis of GNRs from Brominated Precursors

Step Process Temperature Range Result
Deposition Sublimation of precursor molecules Room Temperature Self-assembled monolayer
Polymerization C-Br bond cleavage and C-C coupling 100–250 °C Covalently-linked polymer chains

| Cyclodehydrogenation | Intramolecular C-H activation and fusion | 300–450 °C | Planar, fully aromatic GNR |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing PAHs like this compound, this involves several strategies:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, bio-based solvents, or ionic liquids. mdpi.comjddhs.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. jddhs.com

Catalysis : Employing catalytic methods (instead of stoichiometric reagents) to reduce waste and energy consumption. mdpi.com

Energy Efficiency : Utilizing energy-efficient techniques such as microwave-assisted synthesis or photocatalysis to reduce energy consumption. ijarsct.co.in

The development of environmentally friendly techniques for the synthesis and remediation of PAHs is an active area of research, driven by the need to mitigate their environmental persistence. benthamdirect.comnih.govepa.gov Applying these principles to the synthesis of this compound and its derivatives is essential for the sustainable development of next-generation materials. nih.gov

Strategies for Post-Synthetic Functionalization of this compound

The strategic functionalization of the triphenylene core is crucial for tailoring its physicochemical properties for applications in materials science, particularly in the realm of organic electronics and ligand design. This compound serves as a versatile precursor, offering a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores several key post-synthetic modification strategies, including cross-coupling, alkylation, and phosphorylation, as well as its incorporation into larger macromolecular structures through polycondensation.

Suzuki Cross-Coupling Reactions for Aryl-Substituted Triphenylenes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction pairs an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgyoutube.com For this compound, this reaction provides a direct pathway to introduce a wide array of aryl and heteroaryl substituents at the 2-position, thereby modulating the electronic and steric properties of the triphenylene core.

The general mechanism involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups. nih.gov For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. researchgate.net The synthesis of triphenylene-based triptycenes has been successfully achieved using Suzuki-Miyaura cross-coupling, demonstrating the reaction's utility for creating complex, three-dimensional aromatic structures. researchgate.net

The reaction's robustness allows for the coupling of this compound with various arylboronic acids, including those bearing both electron-donating and electron-withdrawing groups. This versatility is essential for fine-tuning the optical and electronic properties of the resulting aryl-substituted triphenylenes for specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Catalyst / LigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Toluene/Water80-100Standard conditions for a variety of aryl bromides.
Pd(dppf)Cl₂Cs₂CO₃Dioxane90-110Effective for sterically hindered substrates.
CataXCium A Pd G3K₃PO₄Dioxane/Water90Shown to be effective for challenging ortho-substituted anilines. nih.gov
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100Highly active catalyst system for a broad substrate scope.

Alkylation Methods for Hexasubstituted Triphenylene Derivatives

While direct functionalization of this compound via cross-coupling is effective, achieving higher degrees of substitution, particularly to form hexasubstituted triphenylenes, often requires multi-step synthetic sequences. Alkylation reactions are a key strategy for introducing alkyl chains onto the triphenylene framework, which can enhance solubility and influence the liquid crystalline properties of the resulting materials.

An efficient acid-catalyzed alkylation method has been developed for 2,3,6,7,10,11-hexasubstituted triphenylene derivatives. researchgate.netresearchgate.net This approach highlights a strategy where a pre-functionalized triphenylene core can undergo further modification. Although this method applies to an already substituted triphenylene, the principles can be adapted. For instance, this compound could be converted into a more electron-rich derivative, making it more susceptible to electrophilic alkylation. The direct modification of the triphenylene core, especially at internal positions, is known to be challenging. researchgate.net

The general strategy involves reacting the triphenylene substrate with an alkylating agent in the presence of a strong acid catalyst. The reaction conditions must be carefully controlled to manage regioselectivity and prevent over-alkylation or side reactions.

Table 2: Alkylation Strategies for Aromatic Cores

Alkylation TypeReagent ExampleCatalystKey Features
Friedel-Crafts AlkylationAlkyl HalideLewis Acid (e.g., AlCl₃)Classic method for C-C bond formation with aromatic rings.
Acid-Catalyzed AlkylationAlcohol/AlkeneBrønsted Acid (e.g., H₂SO₄, TfOH)Used for activating substrates towards electrophilic attack. researchgate.net
Reductive AlkylationAldehyde/KetoneReducing Agent/AcidIntroduces alkyl groups via an intermediate imine or enamine.
One-Pot Cyclization/AlkylationPropargyl AlcoholsIodineA method developed for other heterocycles that generates complex structures. nih.gov

Derivatization for Phosphine Ligand Synthesis

Phosphine ligands are ubiquitous in organometallic chemistry and homogeneous catalysis due to the tunability of their steric and electronic properties. nih.govbeilstein-journals.org The triphenylene scaffold offers a rigid and sterically defined backbone for the design of novel phosphine ligands. This compound is an ideal starting material for synthesizing triphenylene-based phosphines.

The most common methods for forming the crucial C-P bond involve the reaction of an organometallic derivative of this compound with a phosphorus electrophile, or the direct reaction of this compound with a phosphorus nucleophile. nih.gov A typical route involves a metal-halogen exchange reaction, where this compound is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to generate 2-lithiotriphenylene in situ. This highly reactive intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the desired 2-(diphenylphosphino)triphenylene.

Alternatively, nucleophilic substitution using a metal phosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), can be employed to displace the bromide from the triphenylene core. researchgate.net To prevent the common issue of oxidation, the resulting phosphines are often handled under inert conditions or protected as phosphine-borane adducts or phosphine oxides, which can be reduced in a final step. beilstein-journals.orgresearchgate.net

Table 3: Common Synthetic Routes for Aryl Phosphine Ligands from Aryl Halides

MethodReagentsIntermediateKey Advantages
Lithiation-Phosphorylation1. n-BuLi or t-BuLi 2. R₂PClAryllithiumHigh reactivity, versatile for various phosphine chlorides.
Grignard Reaction1. Mg 2. R₂PClGrignard Reagent (Aryl-MgBr)Milder than lithiation, good functional group tolerance.
Nucleophilic SubstitutionLiPR₂ or KPR₂N/ADirect displacement, avoids highly reactive organometallic intermediates. researchgate.net
Palladium-Catalyzed C-P CouplingHP(O)R₂ or secondary phosphineN/ACatalytic method, often with good functional group compatibility.

Incorporation into Polymer Architectures via Polycondensation Reactions

The unique electronic properties and rigid structure of the triphenylene unit make it an attractive building block for π-conjugated polymers used in organic electronics. Polycondensation is a form of step-growth polymerization where bifunctional or polyfunctional monomers react to build a polymer chain, typically with the elimination of a small molecule like water or a salt. melscience.comfarabi.universitytaylorandfrancis.com

To incorporate this compound into a polymer via polycondensation, it must first be converted into a suitable monomer containing at least two reactive sites. For example, the bromo- group can serve as one reactive site in palladium-catalyzed cross-coupling polycondensation reactions like Suzuki or Stille polymerization. To create the necessary bifunctionality, a second reactive group, such as another halogen or a boronic acid/ester, must be introduced onto the triphenylene ring system.

For instance, a Suzuki polycondensation could involve the reaction of a dibromotriphenylene monomer with a phenylene-diboronic acid monomer. Alternatively, a triphenylene monomer bearing both a bromo group and a boronic acid group could undergo self-polycondensation. These methods lead to the formation of polyphenylenes, where triphenylene units are integrated into the polymer backbone, influencing the polymer's morphology, thermal stability, and charge transport characteristics. nih.govmdpi.com Diels-Alder polycondensation is another powerful technique for creating soluble, microporous polyphenylenes with high surface areas. nih.govmdpi.com

Table 4: Polycondensation Methods for Integrating Aromatic Units into Polymers

Polycondensation TypeMonomer Functional GroupsCatalyst/ConditionsResulting Polymer Type
Suzuki PolycondensationAryl-Br/I + Aryl-B(OR)₂Palladium Catalyst + BasePolyarylenes, π-conjugated polymers.
Stille PolycondensationAryl-Br/I + Aryl-SnR₃Palladium CatalystPolyarylenes, π-conjugated polymers.
Yamamoto PolycondensationAryl-Br/INickel CatalystPolyarylenes.
Direct Arylation Polycondensation (DArP)Aryl-Br/I + Aryl-HPalladium CatalystPolyarylenes, atom-economical. mdpi.com
Diels-Alder PolycondensationDiene + DienophileThermalPolyphenylenes, often with hyperbranched structures. mdpi.com

Electronic Structure and Photophysical Characteristics of 2 Bromotriphenylene Systems

Theoretical and Computational Investigations of Electronic Properties

Computational chemistry provides profound insights into the electronic nature of 2-bromotriphenylene systems, elucidating properties that are fundamental to their application in advanced materials.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic structure and excited states of molecules like this compound. rsc.orgjmaterenvironsci.com DFT is employed to optimize the ground-state geometry and calculate electronic properties, while TD-DFT is used to predict electronic absorption spectra and the nature of excited states. jmaterenvironsci.comnih.govresearchgate.net

These methods have been successfully applied to a variety of complex organic molecules, including porphyrin dimers and cyanide-bridged complexes, to model their geometries, electronic structures, and absorption spectra. rsc.orgrsc.org For molecules intended for use in organic electronics, DFT calculations are crucial for predicting key parameters that govern device performance. jmaterenvironsci.com The selection of appropriate functionals, such as B3LYP or CAM-B3LYP, and basis sets is critical for obtaining results that correlate well with experimental data. jmaterenvironsci.comrsc.org Studies on related systems demonstrate that DFT can accurately model the structural and electronic features, providing a reliable foundation for understanding the properties of this compound derivatives. researchgate.netphyschemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the electronic behavior of a molecule. The HOMO level relates to the electron-donating ability (ionization potential), while the LUMO level corresponds to the electron-accepting ability (electron affinity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, stability, and optical properties of the molecule. physchemres.orgmdpi.com

In the context of materials for organic light-emitting diodes (OLEDs), the HOMO and LUMO levels of host materials, such as triphenylene (B110318) derivatives, are engineered to ensure efficient charge injection and transport. google.com For instance, a host material should ideally have a HOMO energy level lower than that of the phosphorescent guest material and a LUMO energy level that is higher, to confine the charge recombination to the emissive guest. google.com The HOMO-LUMO gap also provides an estimate of the molecule's excitability. mdpi.com For triphenylene compounds used in phosphorescent OLEDs, a large energy gap between the HOMO and LUMO levels is often preferred. google.com

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Source
Generic Triphenylene HostLower than phosphorescent guestHigher than phosphorescent guest> 1.8 eVPatent Data google.com
Boron-dibenzopyrromethene Dye 1-5.22-3.591.63Electrochemical researchgate.net
Boron-dibenzopyrromethene Dye 2-5.20-3.641.56Electrochemical researchgate.net
Iron(III) Porphyrin Complex--0.9042DFT/B3LYP physchemres.org

This table presents representative HOMO/LUMO data for related organic electronic materials to illustrate the typical energy ranges and analysis methods. Specific experimental or calculated values for this compound were not available in the search results.

Vertical excitation energies correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry. These energies are computationally calculated using methods like Time-Dependent DFT (TD-DFT) and can be directly compared with the maxima of absorption bands in UV-Vis spectra. umn.eduresearchgate.net The calculation of vertical excitation energies is essential for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π→π* or n→π*). shu.ac.uk

Advanced computational methods, such as the Coupled Cluster (CC3) model and multiconfiguration pair-density functional theory (MC-PDFT), are used to establish highly accurate benchmark excitation energies for organic chromophores. umn.eduarxiv.org These benchmarks are then used to evaluate the performance of more computationally affordable methods like TD-DFT with various functionals. arxiv.org For complex systems, TD-DFT calculations can predict the energies of significant electronic transitions, such as the inter-valence charge transfer (IVCT) band observed in some metal complexes. rsc.org These theoretical predictions are invaluable for assigning spectral features and elucidating the electronic processes that occur upon photoexcitation. rsc.orgrsc.org

Noncovalent interactions, particularly π-stacking, are crucial in determining the solid-state packing, self-assembly, and charge transport properties of planar aromatic molecules like this compound. rsc.orgwikipedia.org π-stacking arises from the attractive interaction between the electron-rich π systems of adjacent aromatic rings. wikipedia.orgmdpi.com These interactions play a vital role in stabilizing the structures of biological macromolecules and are key in controlling selectivity in organic reactions. mdpi.com

The planar structure of the triphenylene core facilitates effective π-π stacking, which can enhance electron mobility in organic semiconductor devices. ossila.com The strength of these interactions can be influenced by substituents on the aromatic ring, which modify the electron density of the π system. rsc.org Computational studies can quantify the binding energies of these interactions, revealing how molecular structure affects stacking arrangements. rsc.org In some cases, π-stacking interactions alone are strong enough to stabilize porous supramolecular frameworks, demonstrating their significance in materials design. nih.gov The concept of π-stacking has also been extended to include interactions between aromatic molecules and non-carbon-based surfaces, such as modified transition metal oxides. nih.gov

Spectroscopic Analysis of Electronic Transitions

Spectroscopic techniques are used to experimentally probe the electronic transitions in molecules, providing data that complements and validates computational findings.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. shu.ac.uk For conjugated aromatic systems like triphenylene derivatives, the absorption spectra are typically characterized by intense π→π* transitions. msu.edu The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the nature of any substituents on the aromatic core. msu.edu

For example, studies on various perylene (B46583) and coumarin (B35378) derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause a significant shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). nih.govunica.it The solvent environment can also influence the absorption spectrum, with solvent polarity potentially shifting the energy of the electronic transitions. shu.ac.uk Experimental spectra of triphenylene derivatives are often compared with theoretical spectra calculated via TD-DFT to assign the observed transitions and gain a deeper understanding of the molecule's excited-state properties. beilstein-journals.orgrsc.org

Compound/Systemλmax (nm)Solvent/StateNotes
DMB-TT-TPA (8)411THFA D-π-A fluorophore beilstein-journals.org
(DPA)-Per472TolueneMono-substituted perylene derivative nih.gov
(DPA)₂-Per488TolueneDi-substituted perylene derivative nih.gov
(DPA)₃-Per495TolueneTri-substituted perylene derivative nih.gov
(DPA)₄-Per499TolueneTetra-substituted perylene derivative nih.gov
Dinuclear Copper(I) Complex (2)~380Solid State (Excitation)Yellow-green phosphorescence mdpi.com
Octanuclear Copper(I) Complex (3)~380Solid State (Excitation)Blue phosphorescence mdpi.com

This table provides UV-Vis absorption data for various complex organic and organometallic compounds to illustrate typical spectral characteristics. Specific experimental data for this compound was not available in the search results.

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy is a critical tool for characterizing the excited-state properties of molecules like this compound. sci-hub.se This technique involves the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon as the molecule returns to a lower state. researchgate.netresearchgate.net The emitted light is categorized as either fluorescence or phosphorescence, distinguished by the nature of the electronic transition.

Fluorescence is the spin-allowed emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀). researchgate.net This process is typically fast, with lifetimes in the nanosecond range. rsc.org Phosphorescence is the spin-forbidden emission from the lowest triplet excited state (T₁) to the singlet ground state (S₀). researchgate.netresearchgate.net Due to the change in spin multiplicity, this transition is much slower, with lifetimes ranging from microseconds to seconds. rsc.orgresearchgate.net

In systems containing this compound, the triphenylene core acts as a chromophore, exhibiting intrinsic fluorescence due to its extended π-conjugation. rsc.orgossila.com However, the introduction of a bromine atom at the 2-position significantly influences its photophysical behavior. rsc.orgcymitquimica.com Studies on gold(I)-phosphine complexes using a diphenyl(triphenylen-2-yl)phosphane ligand, synthesized from this compound, show that while fluorescence is observed, the presence of heavy atoms like bromine and gold enhances the population of the triplet state, making phosphorescence a more prominent decay pathway. rsc.org At low temperatures (77 K), non-radiative decay processes become less efficient, leading to a significant increase in phosphorescence quantum yield. rsc.org

The photophysical properties of this compound derivatives can be further tuned. For instance, its use as an intermediate allows for the creation of host materials for organic light-emitting diodes (OLEDs) and fluorescent probes. ossila.com The specific emission wavelengths and quantum yields are highly dependent on the molecular structure and the surrounding environment, such as the solvent or solid-state matrix. beilstein-journals.orgtju.edu.cn

Table 1: Illustrative Photophysical Data for a Triphenylene-Based System (Note: Data for unsubstituted or differently substituted triphenylene derivatives are used for illustration due to the scarcity of complete data sets for this compound itself in the provided sources. This table demonstrates the type of data obtained from photoluminescence studies.)

Compound SystemExcitation λ (nm)Emission λ (nm) (Fluorescence)Emission λ (nm) (Phosphorescence)Quantum Yield (Φ)Lifetime (τ)Source
Diphenyl(triphenylen-2-yl)phosphane Ligand (from this compound)~230-310 (π-π*)~350-400~450-550Not specifiedns (Fluo.), µs (Phos.) rsc.org
PM-BTDA in PVA film365~450517Φp = 0.26667.19 ms (B15284909) (Phos.) tju.edu.cn
OM-BTDA in PVA film365~440492Φp = 0.21527.17 ms (Phos.) tju.edu.cn

Luminescence Phenomena and Mechanisms

Intramolecular Charge Transfer (ICT)-Based Emission

Intramolecular charge transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. beilstein-journals.orgrsc.org This creates a highly polar excited state with a large dipole moment, which is significantly different from the ground state. beilstein-journals.orguni-heidelberg.de The emission from this ICT state is often highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. beilstein-journals.org

While this compound itself is not a classic donor-acceptor molecule, it serves as a crucial building block for synthesizing systems that exhibit ICT. beilstein-journals.orgnih.gov For example, a series of 2-(phenylethynyl)triphenylene derivatives, synthesized via Sonogashira coupling with 2-iodotriphenylene (B3027055) (a close analog of this compound), demonstrates strong ICT characteristics. beilstein-journals.org In these systems, the triphenylene moiety can act as either an electron donor or acceptor depending on the nature of the substituent on the phenyl ring. beilstein-journals.org

The key features of ICT-based emission in these triphenylene derivatives are:

Minimal Solvent Effect on Absorption: The absorption maxima are not significantly affected by solvent polarity. beilstein-journals.org

Strong Solvent-Dependent Fluorescence: The fluorescence emission maxima show a strong dependence on solvent polarity, with large Stokes shifts observed in polar solvents like DMSO and ethanol. beilstein-journals.org

Linear Lippert-Mataga Correlation: A linear correlation between the Stokes shifts and the solvent polarity parameter (orientation polarizability) confirms the ICT nature of the emitting state. beilstein-journals.org

In other complex systems, such as those involving o-carboranes attached to aromatic groups derived from precursors like this compound, ICT-based emissions are also prominent. nih.gov The efficiency of this radiative process is critically dependent on the molecular geometry, with more planar structures facilitating more efficient ICT-based emission. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. nih.govpku.edu.cn This is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. nih.govpku.edu.cn These motions act as non-radiative decay channels in solution, quenching fluorescence. When the molecules aggregate, these non-radiative pathways are blocked, causing the radiative decay channel (fluorescence) to become dominant. pku.edu.cn

Triphenylene derivatives have been incorporated into molecules exhibiting AIE characteristics. researchgate.netresearchgate.net For instance, luminogens composed of multiple tetraphenylethene (TPE) units—a well-known AIE-active core—linked together can show extremely high emission efficiencies in the solid state. rsc.org While direct studies on the AIE properties of this compound are limited, its planar and rigid structure makes it a suitable component for constructing larger AIE-active molecules. The principle involves linking the triphenylene unit to molecular rotors that dissipate energy non-radiatively in solution. Upon aggregation, the rotors are frozen, activating the luminescence from the chromophoric core.

Heavy Atom Effects on Intersystem Crossing and Triplet State Population

The "heavy atom effect" describes the ability of atoms with high atomic numbers to enhance the rate of spin-forbidden transitions in a molecule. researchgate.net This occurs because the large spin-orbit coupling (SOC) in heavy atoms mixes the character of singlet and triplet states, partially relaxing the selection rules that forbid transitions between them. researchgate.netnih.gov

The bromine atom in this compound exerts a significant internal heavy-atom effect. researchgate.netrsc.org This effect has two major consequences for the photophysical properties of the molecule:

Enhanced Intersystem Crossing (ISC): The rate of transition from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ) is significantly increased. researchgate.netnih.gov This leads to a more efficient population of the lowest triplet state (T₁).

Increased Phosphorescence: As the T₁ state becomes more populated, the probability of phosphorescence (T₁ → S₀) increases. Concurrently, the heavy atom also enhances the rate of this radiative triplet decay. rsc.orgchemrxiv.org

As a result of enhanced ISC, the fluorescence (S₁ → S₀) is often quenched, and the ratio of phosphorescence to fluorescence intensity (Iₚ/I₣) increases. rsc.orgresearchgate.net This is clearly observed in gold(I) complexes with a triphenylene-based phosphine (B1218219) ligand, where the presence of the heavy gold atom, in addition to the bromine on the precursor, leads to a pronounced phosphorescence emission, especially under conditions that minimize quenching. rsc.org The strategic incorporation of heavy atoms is a key design principle for developing efficient phosphorescent materials for applications like OLEDs. rsc.org

Radiative and Non-Radiative Decay Processes

Following photoexcitation, a molecule in an excited state must dissipate its excess energy to return to the ground state. This occurs through a competition between radiative and non-radiative decay processes. researchgate.netsquarespace.com

Radiative Decay: Involves the emission of a photon. This includes fluorescence (spin-allowed, fast) and phosphorescence (spin-forbidden, slow). researchgate.netresearchgate.net The rate constant for this process is denoted as kᵣ. nih.gov

Non-Radiative Decay: Involves the dissipation of energy as heat to the surroundings through processes like vibrational relaxation and internal conversion (between states of the same spin multiplicity) or intersystem crossing (between states of different spin multiplicity). researchgate.netsquarespace.com The rate constant for this process is denoted as kₙᵣ. nih.gov

The photoluminescence quantum yield (Φ) is the ratio of radiative decay to the total decay rate (Φ = kᵣ / (kᵣ + kₙᵣ)). Minimizing non-radiative decay is crucial for achieving high emission efficiency. squarespace.com

In this compound systems, the bromine atom plays a critical role in mediating these decay pathways. The heavy-atom effect enhances the rate of intersystem crossing (a non-radiative process from S₁ but a populating process for T₁), which quenches fluorescence but populates the triplet state. rsc.orgresearchgate.net The triplet state then deactivates either through radiative phosphorescence or non-radiative decay to the ground state (T₁ → S₀). The efficiency of room-temperature phosphorescence (RTP) is often limited because the long lifetime of the triplet state makes it susceptible to quenching by molecular vibrations or oxygen. tju.edu.cn Providing a rigid matrix, such as in a polymer film, can suppress these non-radiative quenching pathways, significantly enhancing the phosphorescence quantum yield and lifetime. tju.edu.cn

Studies on o-carboranyl luminophores, for which this compound can be a precursor, have shown that the radiative decay constant (kᵣ) is inversely proportional to the distortion in the molecular geometry, indicating that structural factors strongly control the efficiency of the radiative process. nih.gov

Charge Transport and Photoconductivity in 2 Bromotriphenylene Based Materials

Carrier Mobility Studies

The efficiency of charge movement in a material is quantified by its charge carrier mobility (μ), a measure of the drift velocity of charge carriers (electrons or holes) in response to an applied electric field. In triphenylene-based discotic liquid crystals, charge transport is a central area of investigation, with studies focusing on measuring mobility and understanding the factors that control it. rsc.orgresearchgate.net

Two primary non-contact, time-resolved methods are employed to measure charge carrier mobility in these materials: the Time-of-Flight (ToF) technique and Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC). researchgate.nettudelft.nl

Time-of-Flight (ToF): The ToF method is one of the most common techniques for directly measuring mobility in organic semiconductors. nih.gov In a ToF experiment, a thin film of the material is placed between two electrodes. A short pulse of light (often from a laser) with energy greater than the material's bandgap generates electron-hole pairs near one of the electrodes. myu-group.co.jp Under an applied electric field, one type of charge carrier (either electrons or holes, depending on the field's polarity) drifts across the sample's thickness (L) to the collecting electrode. tudelft.nlmyu-group.co.jp The time it takes for the carriers to traverse the sample, known as the transit time (tT), is measured from the resulting photocurrent transient. The mobility (μ) is then calculated using the formula:

µ = L² / (V * tT)

where V is the applied voltage. myu-group.co.jp A key challenge in ToF measurements is that the observed mobility can be heavily influenced by structural defects, traps, or grain boundaries, which can impede carrier transit and lead to dispersive (less defined) photocurrent signals. tudelft.nl

Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC): The PR-TRMC technique offers a way to measure intrinsic, local charge carrier mobility within microdomains of a material, thereby minimizing the effects of macroscopic defects like grain boundaries. tudelft.nlresearchgate.net In this method, a sample is irradiated with a short pulse of high-energy electrons (e.g., from a Van de Graaff accelerator), which generates a uniform concentration of mobile electron-hole pairs throughout the material. researchgate.nettudelft.nl The change in the sample's conductivity due to these mobile charges is probed by measuring the change in reflected microwave power. researchgate.netacs.org

A primary advantage of PR-TRMC is that it does not require electrical contacts or the macroscopic alignment of the sample. tudelft.nlresearchgate.net However, the technique typically measures the sum of the mobilities of all charge carriers (Σμ = μ_electron + μ_hole), and it cannot by itself determine the sign of the majority charge carrier. researchgate.net Comparing results from both ToF and PR-TRMC on the same material can provide deeper insights; for well-ordered, monodomain samples, the mobility values from both techniques tend to converge, especially at higher temperatures. tudelft.nlacs.org

Triphenylene (B110318) derivatives are well-known for their tendency to self-assemble into columnar structures, where the disc-like molecules stack on top of one another. This arrangement creates one-dimensional pathways for charge transport along the column axis. While specific charge mobility data for unsubstituted 2-bromotriphenylene is not prevalent in the reviewed literature, studies on its derivatives provide crucial insights.

Research on discotic materials derived from a 1-bromotriphenylene precursor demonstrates the charge transport properties of this family. rsc.org The time-of-flight technique was used to measure the hole mobility of a representative discogen, which exhibited distinct mobility values depending on its phase and molecular organization. rsc.org

Compound TypePhaseHole Mobility (μh)Reference
Aryl-substituted triphenylene derivative (from 1-bromotriphenylene precursor)Mesophase10⁻⁴ cm² V⁻¹ s⁻¹ rsc.org
Related Dibenzo[fg,op]tetraceneMetastable Ordered Phase10⁻² cm² V⁻¹ s⁻¹ rsc.org

The mobility is highly dependent on the degree of order, increasing by two orders of magnitude in the more ordered phase. rsc.org In other functionalized triphenylene systems, both hole and electron transport can be achieved. For instance, in highly purified hexahexylthiotriphenylene (HHTT), ambipolar transport was observed, with an electron mobility of 0.08 cm² V⁻¹ s⁻¹ at 45 °C, a value identical to its hole mobility. aip.org Similarly, hydrogen-bonded systems incorporating triphenylene as the donor unit have demonstrated efficient ambipolar charge transport, with hole mobilities as high as 1.60 cm² V⁻¹ s⁻¹ and electron mobilities reaching 2.90 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org These values underscore the potential of the triphenylene core in creating materials that can efficiently transport both positive and negative charges.

The relationship between temperature and charge carrier mobility in discotic liquid crystals like triphenylene derivatives is complex and can be an indicator of the underlying transport mechanism. mdpi.com In conventional band-like transport, mobility decreases with increasing temperature due to enhanced scattering from lattice vibrations (phonons). nih.gov Conversely, in a hopping transport model, where charges jump between localized states, mobility typically increases with temperature as charge carriers gain the thermal energy needed to overcome energy barriers. mdpi.com

Experimental studies on triphenylene derivatives have revealed several distinct temperature-dependent behaviors:

Decreasing Mobility with Temperature: In some well-ordered crystalline phases, mobility follows an anti-Arrhenius behavior (decreases as temperature rises), which is consistent with band-like transport or transport limited by dynamic disorder. aip.org

Activated (Hopping) Transport: In a study comparing ToF and PR-TRMC measurements on a triphenylene dimer, the ToF mobility decreased dramatically at lower temperatures, indicating a thermally activated hopping process over energy barriers created by structural disorder. acs.org

Temperature-Independent Mobility: Remarkably, the high-frequency mobility (measured by PR-TRMC) of the same triphenylene dimer remained almost constant over a wide temperature range (170 K to 400 K). acs.org Other studies have also reported nearly temperature-independent hole mobility in certain discotic systems, a behavior that can be explained by models involving dynamic disorder or small polaron transport in the non-adiabatic limit. mdpi.comaip.org

Triphenylene SystemMeasurement TechniqueObserved Temperature DependenceReference
Triphenylene DimerPR-TRMCNearly constant from 170 K to 400 K acs.org
Triphenylene DimerTime-of-Flight (ToF)Strongly decreases at lower temperatures (activated hopping) acs.org
Hexahexylthiotriphenylene (HHTT)Time-of-Flight (ToF)Weak anti-Arrhenius behavior (mobility decreases with increasing T) aip.org
Various Conjugated DiscoticsTime-of-Flight (ToF)Almost independent of temperature in the crystalline/glassy and mesophase aip.org

Influence of Molecular Packing and Supramolecular Organization on Charge Transport

The arrangement of molecules in the solid state is a critical determinant of charge transport efficiency. For discotic molecules like this compound and its derivatives, the formation of ordered columnar structures is the key to achieving high mobility.

The defining characteristic of discotic liquid crystals is their self-assembly into columnar phases. rsc.org This organization arises from the strong π-π interactions between the flat, aromatic cores of adjacent molecules, which cause them to stack on top of each other. wur.nl This stacking creates a continuous, one-dimensional pathway of overlapping π-orbitals along the column axis. wur.nl

This supramolecular architecture is highly favorable for charge transport, as it allows charges to migrate efficiently along the columns. rsc.org The resulting conductivity is highly anisotropic, with mobility along the columnar axis being several orders of magnitude higher than the mobility perpendicular to it. wur.nlbeilstein-journals.org The degree of long-range order and the absence of defects within these columns are crucial for maximizing charge carrier mobility. rsc.orgwur.nl

While the formation of columns is essential, the precise arrangement of molecules within those columns has a profound impact on charge transport. The electronic coupling between adjacent molecules, quantified by the charge transfer integral (J), is highly sensitive to small conformational fluctuations, including the relative twist angle (α), the center-to-center stacking distance (ΔZ), and any lateral slide (ΔX). researchgate.netscispace.comaip.org

Theoretical studies on triphenylene dimers have provided a detailed picture of these effects:

Twist Angle (α): The charge transfer integral varies significantly with the rotational angle between two stacked molecules. For unsubstituted triphenylene, the integral is at its maximum (0.64 eV) at a zero-degree twist angle (perfectly eclipsed) and falls to a minimum (0.03 eV) at a 60-degree twist. researchgate.net This demonstrates that even small rotations away from the optimal orientation can dramatically reduce electronic coupling and, consequently, charge mobility. rsc.org

Stacking Distance (ΔZ): The electronic coupling decreases nearly exponentially as the distance between molecules increases. researchgate.net Calculations for triphenylene derivatives show a strong distance dependence, with fall-off parameters (β) in the range of 1.9 to 2.3 Å⁻¹. researchgate.net This means that even slight increases in the intra-columnar stacking distance, perhaps due to thermal motion or bulky side chains, can be detrimental to charge transport. researchgate.netescholarship.org

Lateral Slide (ΔX): Displacing one molecule laterally relative to another in the stack also reduces the charge transfer integral. researchgate.net Lateral displacements of 8 Å or more can have a large negative effect on charge carrier mobility. researchgate.net

Influence of Conformational Fluctuations on Charge Transfer Integral (J) in Triphenylene Dimers
ParameterConditionEffect on Charge Transfer Integral (J)Reference
Twist Angle (α) Varies from 0° to 60°Strongly decreases; maximum at 0°, minimum at 60° researchgate.net
Stacking Distance (ΔZ) Increases from 3 Å to 4 ÅDecreases exponentially (fall-off parameter β ≈ 1.9 Å⁻¹) researchgate.netresearchgate.net
Lateral Slide (ΔX) Increases from 0 ÅDecreases; large negative effect for slides > 8 Å researchgate.net

These findings highlight the delicate balance required for efficient charge transport. Optimal performance is achieved in highly ordered systems where molecules maintain a close, co-facial arrangement with minimal twisting, sliding, or separation.

π-Orbital Overlap and Charge Transfer Integrals

The efficiency of charge transport in this compound-based materials is fundamentally governed by the degree of electronic communication between adjacent molecules. This communication is primarily mediated by the overlap of π-orbitals, which in turn determines the magnitude of the charge transfer integral (also known as the electronic coupling or transfer integral). The charge transfer integral, often denoted as t or J, represents the energy of interaction between the frontier molecular orbitals of neighboring molecules and is a critical parameter in determining the charge carrier mobility.

In columnar stacks of triphenylene derivatives, the overlapping π-orbitals of the aromatic cores create one-dimensional pathways for charge migration. ru.nl The magnitude of the charge transfer integral is highly sensitive to the relative orientation and distance between adjacent this compound molecules. Key structural parameters that influence this integral include the inter-disc distance (stacking distance), the twist angle (azimuthal angle), and any lateral displacement between the molecules. aip.orgrsc.org

Theoretical studies on unsubstituted triphenylene, which serves as a model for this compound, have shown that charge transfer integrals can be calculated directly as the matrix elements of the Kohn-Sham Hamiltonian. aip.orgresearchgate.net These calculations reveal that the values obtained differ significantly from estimations based on the energy splitting of the highest occupied molecular orbitals (HOMOs) in a dimer. This discrepancy arises from the non-zero spatial overlap between the molecular orbitals of adjacent molecules, highlighting the importance of a direct calculation method. aip.orgresearchgate.net For instance, in a dimer of unsubstituted triphenylene, the charge transfer integral for holes is significantly influenced by these geometric factors.

The introduction of a bromine atom in the 2-position of the triphenylene core is expected to modulate the electronic properties and, consequently, the charge transfer integrals. The electron-withdrawing nature of bromine can alter the energy and spatial distribution of the frontier molecular orbitals, potentially influencing the optimal stacking arrangement for efficient charge transport.

Table 1: Calculated Charge Transfer Integrals for a Dimer of Unsubstituted Triphenylene as a Function of Twist Angle and Stacking Distance.

Stacking Distance (Å)Twist Angle (°)Charge Transfer Integral (eV)
3.400.102
3.4200.085
3.4400.043
3.4600.000
3.600.068
3.6200.057
3.6400.029
3.6600.000
3.800.045
3.8200.038
3.8400.019
3.8600.000

Note: Data is based on calculations for unsubstituted triphenylene and serves as a qualitative reference for this compound. The values represent the electronic coupling between the highest occupied molecular orbitals (HOMOs) and are relevant for hole transport. The data is adapted from theoretical studies on triphenylene derivatives. aip.orgresearchgate.net

Theoretical Models for Charge Transport Phenomena

Application of Kohn–Sham Hamiltonian for Site Energies and Charge Transfer Integrals

Theoretical modeling provides a powerful tool for understanding and predicting charge transport properties in materials based on this compound. A prominent approach involves the use of Density Functional Theory (DFT), where the Kohn-Sham Hamiltonian is employed to calculate key parameters governing charge transport, namely the site energies and charge transfer integrals. aip.orgresearchgate.net

The site energy (ε) represents the energy of a charge when it is localized on a specific molecule within the material. scispace.com Differences in site energies between adjacent molecules can create energetic barriers or traps for charge carriers, thereby impeding transport. The charge transfer integral (t), as discussed previously, quantifies the electronic coupling strength for charge transfer between neighboring molecules.

A significant advantage of using the Kohn-Sham Hamiltonian is the ability to directly compute these parameters from the electronic structure of a system composed of two or more molecules. aip.orgresearchgate.net This is achieved by defining the basis set in terms of the molecular orbitals of the individual constituent molecules. aip.org The off-diagonal elements of the Kohn-Sham matrix in this basis directly yield the charge transfer integrals, while the diagonal elements provide the site energies. scispace.com This direct approach is considered more accurate than methods that estimate the transfer integral solely from the energy splitting of frontier orbitals in a dimer, as it properly accounts for the spatial overlap of the wavefunctions. aip.orgresearchgate.net

For triphenylene systems, these calculations have been performed as a function of various conformational degrees of freedom, such as the twist angle, stacking distance, and lateral slide between adjacent molecules. aip.orgresearchgate.net This allows for a detailed mapping of how structural fluctuations impact the fundamental parameters of charge transport. While specific calculations for this compound are not extensively reported in the literature, the methodology applied to unsubstituted and other substituted triphenylenes provides a robust framework for its study. aip.org The presence of the bromine atom would be incorporated into the molecular geometry and electronic structure calculations, allowing for a quantitative prediction of its effect on site energies and transfer integrals.

Considerations of Structural and Energetic Disorder in Charge Transport

In real-world this compound-based materials, perfect crystalline order is often an idealization. The presence of structural and energetic disorder plays a crucial role in determining the bulk charge transport properties. ru.nlresearchgate.net

Structural disorder refers to deviations from a perfect, periodic arrangement of molecules. In the context of columnar stacks of this compound, this includes variations in the stacking distance, twist angles between adjacent molecules, and lateral displacements from a perfectly co-facial arrangement. aip.orgresearchgate.net These structural fluctuations have a profound impact on the π-orbital overlap and, consequently, lead to a distribution of charge transfer integrals throughout the material. aip.org A broader distribution of transfer integrals generally leads to lower charge carrier mobility, as charge transport becomes limited by the weakest electronic couplings in the pathway.

Energetic disorder , on the other hand, refers to variations in the site energies of the molecules. researchgate.net This can arise from several factors, including the presence of impurities, conformational differences in flexible side chains (if present), and variations in the local electrostatic environment due to the polar nature of substituents like the bromine atom. The resulting distribution of site energies creates a landscape of energetic traps and barriers. Charge carriers can become temporarily localized in low-energy sites, and transport proceeds via a hopping mechanism between sites, which is often described by models like the Gaussian Disorder Model. researchgate.netresearchgate.net This model assumes a Gaussian distribution of site energies, with the width of the distribution (σ) being a key parameter that quantifies the degree of energetic disorder. researchgate.net A larger value of σ signifies greater disorder and typically results in a lower, more temperature- and electric-field-dependent charge carrier mobility. researchgate.net

For materials based on this compound, the polar C-Br bond can contribute to energetic disorder by creating local variations in the electrostatic potential. Understanding and controlling both structural and energetic disorder is therefore critical for optimizing the performance of electronic devices utilizing this compound.

Applications of 2 Bromotriphenylene in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Triphenylene (B110318) derivatives are extensively utilized in OLEDs, primarily as host materials in the emissive layer and as components of the hole transport layer (HTL). Their rigid, planar structure and high thermal stability contribute to the operational longevity of devices.

2-Bromotriphenylene as an Intermediate for Hole Transport Layer (HTL) and Host Materials

This compound is a key precursor in the synthesis of advanced materials for OLEDs. rsc.org Its chemical structure features a bromine atom, which provides a reactive handle for facile carbon-carbon bond formation, such as in the Suzuki coupling reaction. This allows for the attachment of other aromatic or charge-transporting moieties to the stable triphenylene core.

This synthetic versatility is exploited to create complex molecules that can function as hole transport layer (HTL) materials or as host materials within the emissive layer of an OLED. rsc.orgresearchgate.net For HTL applications, triphenylene's inherent hole-transporting capabilities are enhanced by adding specific functional groups. For host materials, the triphenylene unit provides a high triplet energy scaffold, which is essential for efficient phosphorescent OLEDs. daneshyari.com The synthesis often involves reacting this compound with boronic acids or other organometallic reagents to build larger, functional molecules. google.com

Triphenylene Derivatives in Phosphorescent OLEDs (PHOLEDs) as Hosts

In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material plays a critical role. acs.org An ideal host must possess a triplet energy level higher than that of the phosphorescent guest (dopant) to prevent energy back-transfer and ensure efficient emission from the dopant. acs.orgosti.gov

Triphenylene and its derivatives are excellent candidates for host materials due to their intrinsically high triplet energy (ET), often approaching or exceeding 2.9 eV. daneshyari.comgoogle.comosti.govgoogle.comgoogle.com This high ET is sufficient to host high-energy blue phosphorescent emitters, which are crucial for full-color displays and white lighting applications. google.comrsc.org The rigid and planar structure of the triphenylene core helps to maintain this high triplet energy even in the solid state. osti.gov By functionalizing the triphenylene core, researchers can fine-tune the material's charge transport properties (balancing hole and electron mobility) and thermal stability, leading to highly efficient and stable PHOLEDs. capes.gov.brresearchgate.net

Design of Emissive Layers and Device Performance

The design of the emissive layer (EML) is paramount for achieving high-performance OLEDs. In PHOLEDs, this layer consists of a host material doped with a phosphorescent emitter. acs.org Triphenylene-based hosts are incorporated to ensure efficient energy transfer to the guest emitter and to provide good charge carrier transport. google.comcapes.gov.br

The performance of devices using triphenylene derivatives has demonstrated significant success. For instance, red PHOLEDs using triphenylene-based host materials like 4-(3-(triphenylen-2-yl)phenyl)dibenzo[b,d]thiophene (PH) have shown high external quantum efficiencies (EQE) and low efficiency roll-off at high brightness. nih.gov In one study, a device using a mixed host system including this triphenylene derivative achieved a maximum EQE of ~20.7% and a current efficiency of ~25.9 cd/A for red emission. nih.gov Another green PHOLED device employing a triphenylene-based host achieved a maximum external quantum efficiency of 20.4%. researchgate.net These results underscore the effectiveness of the triphenylene scaffold in creating host materials that lead to efficient and stable OLEDs.

Table 1: Performance of PHOLEDs with Triphenylene-Based Host Materials

Device ColorHost Material CompositionMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Ref
RedNH:PH (7:3)~20.7%~25.916.3 nih.gov
GreenmSTPh20.4%50.044.8 researchgate.net
GreenTris-PCz:CN-T2T (exciplex)11.9%-- acs.org
BluePHC Host (mSTPh)25.6%-- researchgate.net

Note: Performance metrics can vary significantly based on the full device architecture, dopant, and fabrication conditions. NH = n-type host; PH = p-type host (triphenylene derivative); mSTPh = Pure Aromatic Hydrocarbon Host.

Organic Photovoltaics (OPVs) and Solar Cells

The properties that make triphenylene derivatives suitable for OLEDs—namely, good charge transport and high stability—are also highly desirable for photovoltaic applications. They are primarily explored as hole-transporting materials in perovskite and organic solar cells.

Triphenylene Core as Hole-Transporting Material in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies (PCEs). researchgate.netresearcher.life The hole-transporting material (HTM) is a critical component in these devices, responsible for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode. researchgate.netnih.gov

Two-dimensional triphenylene-cored molecules functionalized with methoxy-arylamine units have been developed as effective HTMs. rsc.orgnih.gov These materials exhibit excellent thermal stability and suitable energy levels that align well with the perovskite layer, facilitating efficient hole extraction. researchgate.net In comparative studies, PSCs using a triphenylene-based HTM named TPH-T demonstrated enhanced photovoltaic performance and superior long-term stability compared to the widely used HTM, spiro-OMeTAD. rsc.orgnih.gov The introduction of the triphenylene core contributes to improved device stability and efficiency, with some devices achieving PCEs over 22%. researchgate.net

Table 2: Performance of Perovskite Solar Cells with Triphenylene-Based HTMs

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Ref
TPH-T20.8%1.1223.4179.2 nih.gov
Spiro-OMeTAD20.1%1.1123.2577.9 nih.gov
TC-3622.86%--- researchgate.net

Note: Performance metrics depend on the specific perovskite composition and device architecture. Voc = Open-circuit voltage; Jsc = Short-circuit current density; FF = Fill factor.

Integration of Columnar Liquid Crystals in Organic Solar Cells

Triphenylene derivatives, particularly those with multiple flexible side chains, are known to self-assemble into highly ordered columnar structures, forming a state of matter known as a discotic liquid crystal. wat.edu.plwur.nlresearchgate.net In these columnar phases, the disc-shaped triphenylene cores stack on top of one another, creating one-dimensional pathways for charge transport. wur.nlmdpi.com The insulating aliphatic side chains surround these conductive columns, effectively creating molecular-scale wires. wat.edu.pl

This supramolecular organization is highly beneficial for organic solar cells. The alignment of these columns provides an efficient pathway for hole transport, leading to high charge carrier mobility. researchgate.net For example, the triphenylene derivative 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (B1337480) (HAT6) exhibits a hole mobility of 7.1 x 10⁻⁴ cm²V⁻¹s⁻¹. wat.edu.pl By modifying the core and side chains, these mobilities can be significantly enhanced, with some fluorinated derivatives and complementary mixtures reaching values as high as 1.5 x 10⁻² cm²V⁻¹s⁻¹. wat.edu.pl The integration of a thin layer of a triphenylene-based discotic liquid crystal, such as rsc.orggoogle.comcapes.gov.brnih.govwur.nlpku.edu.cn-Hexabutoxytriphenylene (HAT4), at the interface between the active layer and the HTL in an organic solar cell has been shown to improve charge extraction and increase the power conversion efficiency by up to 43% compared to reference devices. researchgate.net

Donor-Acceptor Strategies in Active Layers for Efficient Devices

The strategic design of organic molecules with distinct electron-donating (donor) and electron-accepting (acceptor) moieties is a cornerstone of modern organic electronics. This "donor-acceptor" (D-A) approach is particularly crucial in the active layers of devices like Organic Light-Emitting Diodes (OLEDs), where it governs charge separation, transport, and recombination, ultimately influencing device efficiency. This compound, with its electron-rich, planar triphenylene core, serves as an excellent building block for the donor component in these D-A systems. ossila.com The presence of the bromine atom provides a reactive site for further chemical modification, allowing for the facile synthesis of more complex D-A molecules. cymitquimica.com

In the context of OLEDs, the D-A strategy is often employed to develop materials for the emissive layer. By pairing a donor like a triphenylene derivative with a suitable acceptor, it's possible to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning is critical for achieving efficient charge injection from the electrodes and for controlling the color of the emitted light. For instance, in thermally activated delayed fluorescence (TADF) emitters, a key technology for highly efficient OLEDs, the D-A architecture is designed to minimize the energy gap between the singlet and triplet excited states, facilitating the harvesting of non-emissive triplet excitons. chemrxiv.org

Research has shown that the molecular geometry and the nature of the linkage between the donor and acceptor units significantly impact the photophysical properties. For example, creating a twisted conformation between the donor and acceptor can enhance the separation of HOMO and LUMO, a desirable feature for efficient TADF. mdpi.com The triphenylene core, when incorporated into D-A structures, contributes to high thermal stability, a critical factor for the longevity of OLED devices. ossila.com

Furthermore, the concept of intramolecular through-space charge transfer (TSCT) in A-D-A (acceptor-donor-acceptor) stacked molecules has been explored to achieve efficient red TADF. nih.gov While not directly detailing a this compound derivative, this work highlights the importance of the spatial arrangement of donor and acceptor units. The principles demonstrated, such as the strong π-π interactions between cofacially aligned donor and acceptor moieties, are relevant to the design of advanced materials starting from this compound. nih.gov By strategically functionalizing the triphenylene core, it is conceivable to create novel D-A or A-D-A systems with tailored TSCT properties for high-performance OLEDs.

The versatility of this compound as a precursor allows for its incorporation into a variety of D-A architectures. The resulting materials are instrumental in advancing OLED technology by enabling the development of more efficient and stable devices. cognitivemarketresearch.comstatsndata.org

Other Optoelectronic Applications

Use as Fluorescent Probes in Sensors

The intrinsic fluorescence of the triphenylene scaffold makes this compound and its derivatives promising candidates for the development of fluorescent probes for sensing applications. ossila.com Fluorescent sensors operate by exhibiting a change in their fluorescence properties—such as intensity, wavelength, or lifetime—in the presence of a specific analyte. mdpi.com The bromine atom on the this compound molecule serves as a convenient handle for chemical modification, allowing for the attachment of specific recognition units that can selectively bind to target analytes. cymitquimica.com

The development of "turn-on" fluorescent probes, which show a significant increase in fluorescence upon binding to the analyte, is a particularly active area of research. mdpi.com This approach offers high sensitivity as the signal emerges from a low-fluorescence background. By functionalizing this compound with appropriate moieties, it is possible to design probes that operate via such a mechanism. For example, the interaction with an analyte could restrict intramolecular rotation or alter the electronic nature of the system, leading to enhanced fluorescence emission.

While specific examples detailing the use of this compound in a complete sensor are not prevalent in the provided search results, the fundamental properties of the triphenylene core are well-suited for this application. Phenanthrene and triphenylene themselves have been studied as fluorescence probes in micellar systems. ossila.com This foundational research underscores the potential of their derivatives, like this compound, to be adapted for more specific sensing tasks. The development of bifunctional fluorescent probes, capable of detecting multiple analytes without signal crosstalk, is an emerging area where tailored molecules derived from this compound could find application. mdpi.com

Potential in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in the development of flexible and low-cost electronics, such as displays, RFID tags, and sensors. researchgate.net The performance of an OTFT is heavily dependent on the properties of the organic semiconductor material used in the active layer. rsc.org These materials must exhibit good charge carrier mobility and stability. The planar structure and extended π-conjugation of the triphenylene core in this compound suggest its potential as a building block for high-performance organic semiconductors. ossila.com

The triphenylene unit is known to facilitate π-π stacking, which can promote efficient charge transport in the solid state—a crucial requirement for OTFTs. ossila.com By using this compound as a starting material, it is possible to synthesize larger, more complex polycyclic aromatic hydrocarbons or to incorporate triphenylene moieties into polymeric semiconductors. These materials can be designed to have favorable molecular packing and electronic coupling in thin films, leading to enhanced device performance.

While the direct application of this compound itself as the active layer in an OTFT is not extensively documented, its role as a precursor is significant. cognitivemarketresearch.com The development of organic semiconductors often involves the synthesis of derivatives with specific functional groups to tune their electronic properties and processing characteristics. The bromine atom in this compound allows for such functionalization. Research into organic luminophores bearing ortho-closo-carborane has provided insights into materials for optoelectronic applications, including OTFTs. acs.org Furthermore, OTFTs are increasingly being explored for chemical and biological sensing applications, where the organic semiconductor itself can act as the sensing element. nih.govmdpi.com The functionalization of a triphenylene-based semiconductor could lead to OTFTs that are sensitive to specific analytes.

Supramolecular Chemistry and Self Assembly of 2 Bromotriphenylene Derivatives

Formation of Columnar Liquid Crystalline Phases

Derivatives of 2-bromotriphenylene are prominent members of a class of molecules known as discotic mesogens, which are characterized by their flat, disc-like molecular shape. This geometry is a key factor in their ability to form columnar liquid crystalline phases, a state of matter that combines the fluidity of a liquid with the long-range order of a crystal. In these phases, the disc-shaped molecules stack on top of one another to form columns, which then arrange themselves into two-dimensional lattices.

Discotic Mesogens and Hexasubstituted Triphenylenes

Triphenylene-based molecules, particularly those with six flexible side chains (hexasubstituted triphenylenes), are archetypal discotic mesogens. tandfonline.comuea.ac.uk The introduction of a bromine atom at the 2-position of the triphenylene (B110318) core allows for further chemical modification, enabling the synthesis of a wide variety of derivatives with tailored properties. These modifications can influence the stability and nature of the resulting liquid crystalline phases.

The self-assembly into columnar structures is a direct consequence of the molecular architecture. tandfonline.com The flat, aromatic cores have a natural tendency to stack due to π-π interactions, while the flexible peripheral chains provide the necessary fluidity and help to stabilize the columnar arrangement through micro-phase separation. tandfonline.com Symmetrically hexasubstituted triphenylenes are a widely studied class, and their synthesis has been refined over the years to produce highly pure materials. uea.ac.ukgoogle.com

Phase Behavior and Mesomorphism Characterization

The phase behavior of this compound derivatives is typically investigated using a combination of techniques, including polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.net POM allows for the direct observation of the characteristic textures of different liquid crystalline phases, while DSC is used to determine the temperatures at which phase transitions occur. XRD provides detailed information about the molecular arrangement within the columns and the lattice parameters of the columnar structure.

Many aryl-substituted triphenylene derivatives, which can be synthesized from this compound precursors, exhibit a single hexagonal columnar (Colh) mesophase. researchgate.net However, the stability of this phase can be limited, sometimes only appearing upon cooling (monotropic behavior). researchgate.net This reduced stability is often attributed to the bulky side groups disrupting the ideal stacking of the triphenylene cores. researchgate.net In some cases, fluorination of the peripheral chains has been shown to influence the mesomorphic behavior, leading to the formation of disordered hexagonal columnar phases. oup.com

Compound TypeMesophase ObservedCharacterization TechniquesReference
Aryl-substituted triphenylenesHexagonal columnar (Colh)POM, DSC, XRD researchgate.net
Fluorinated hexasubstituted triphenylenesDisordered hexagonal columnar (Colh)Not specified oup.com
Triphenylene-fused triazatruxenesOrdered columnar liquid crystalline phaseTGA, DSC, POM, XRD researchgate.net

Self-Assembly Mechanisms and Resulting Architectures

The driving forces behind the self-assembly of this compound derivatives are multifaceted. The resulting supramolecular architectures are not only scientifically intriguing but also hold promise for the development of advanced functional materials.

π-Stacked Columnar Aggregates

The primary interaction responsible for the formation of columns is π-π stacking between the electron-rich aromatic cores of the triphenylene molecules. researchgate.netresearchgate.net This interaction leads to the formation of one-dimensional stacks. The functionalization of these molecules can enhance the dispersion interactions, further promoting the parallel π-stacked arrangement. researchgate.net This ordered stacking is crucial for creating efficient pathways for charge transport, making these materials interesting for applications in organic electronics. researchgate.netresearchgate.net Substituted triphenylenes are particularly promising as organic semiconductors due to their ability to form these extended π-stacked arrays. researchgate.net

Lamello-Columnar Phases and Supramolecular Organization

In more complex systems, such as liquid-crystalline side-chain polymers incorporating triphenylene units, a fascinating hierarchical self-assembly can occur. researchgate.net These systems can form intertwined lamello-columnar morphologies, where lamellar (layered) and columnar sublattices coexist. researchgate.net This intricate supramolecular organization results from the competing organizational tendencies of the different components of the polymer. researchgate.net This structure can be described as an alternation of triple rows of columns and polymer backbone sublayers. researchgate.net

Formation of Molecular Wires and Fibrillar Morphologies

The columnar aggregates formed by triphenylene derivatives can be considered as molecular wires due to the continuous π-π stacking along the column axis. This architecture provides a potential pathway for charge carriers to move along the column. researchgate.netresearchgate.net The ability to form highly ordered columnar phases is a key attribute for developing organic semiconductors. researchgate.netresearchgate.net

Under certain conditions, these columnar assemblies can further organize into larger fibrillar or strand-like structures. For instance, liquid crystals of triphenylene hexa-n-dodecanoate can be drawn into stable strands where the molecular columns are aligned along the strand axis. aps.org This demonstrates the potential to create well-defined, one-dimensional nanostructures from these materials. The development of such molecular wires is a significant area of research in molecular-scale electronics. nih.govnih.gov

Impact of Supramolecular Structure on Device Performance

The compound this compound serves as a critical-building block for a variety of advanced functional materials used in organic electronics. ossila.comossila.com Its rigid, planar triphenylene core is predisposed to form highly organized assemblies through non-covalent interactions, a cornerstone of supramolecular chemistry. researchgate.net The bromine atom provides a reactive site for chemists to synthesize more complex derivatives, enabling the fine-tuning of electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. chemblink.comgoogle.comgoogle.com The performance of these devices is not merely a function of the individual molecule but is profoundly influenced by the collective arrangement, or supramolecular structure, of these molecules. The self-assembly of triphenylene derivatives into ordered architectures, typically columnar stacks, creates pathways that directly govern the transport of charge carriers and excitons, which are fundamental to device operation. researchgate.netmdpi.com

Anisotropic Charge Transport in Ordered Assemblies

The defining characteristic of functional materials derived from triphenylene precursors is their ability to self-assemble into columnar mesophases, a form of liquid crystal. mdpi.comcnrs.fr In these structures, the flat, disc-like aromatic cores of the molecules stack one on top of another, driven by π-π interactions. researchgate.net This arrangement creates continuous, one-dimensional pathways along the column axes, which are highly conducive to charge transport.

This structural ordering results in highly anisotropic charge transport, meaning that the mobility of charge carriers (holes or electrons) is significantly different depending on the direction of measurement. researchgate.netmdpi.com The charge mobility along the columnar stacks is often several orders of magnitude higher than the mobility perpendicular to them. mdpi.com This is because charge transport along the columns occurs efficiently through the overlapping π-orbitals of adjacent triphenylene cores, a process known as hopping. In contrast, transport between columns is hindered by the insulating flexible side chains that are typically attached to the core to ensure solubility and processability.

The degree of order within these columns directly impacts the charge carrier mobility. Factors such as the distance between the stacked molecules and the rotational alignment between them are critical. Research on various triphenylene derivatives has shown that modifications to the peripheral chains or the linking groups between cores can enhance this order and, consequently, the charge mobility. For instance, replacing oxygen atoms with sulfur in the alkoxy side chains of a hexaalkoxytriphenylene derivative was found to induce a more highly ordered helical phase, increasing the charge mobility by one to two orders of magnitude. mdpi.com This improvement was attributed to a smaller stacking distance and a significant increase in the core-to-core positional correlation. mdpi.com

Research Findings on Charge Carrier Mobility in Triphenylene-Based Columnar Systems

Triphenylene Derivative TypePhaseReported Charge Carrier Mobility (cm²/Vs)Key Finding
Hexaalkoxy substituted triphenylenesColumnar (Colh)~10⁻³ - 10⁻²Baseline mobility for standard alkoxy-substituted triphenylenes. mdpi.com
Hexaalkylthio substituted triphenylenes (HHTT)Helical (plastic)~10⁻¹Substitution with sulfur instead of oxygen enhances order and increases mobility significantly. mdpi.com
Hydrogen-bond stabilized triphenyleneColumnar (plastic)0.12Intermolecular H-bonds stabilize the columnar organization, yielding very high mobility.
Triphenylene-gold nanorod compositesColumnarImproved vs. host aloneDoping with gold nanorods induced tighter packing and better alignment of the triphenylene host, improving charge mobility. cnrs.fr

Exciton (B1674681) Diffusion Lengths in Columnar Stacks

In optoelectronic devices such as organic solar cells and OLEDs, the transport of energy is as important as the transport of charge. This energy is transported by excitons, which are bound electron-hole pairs created when a material absorbs light (in a solar cell) or when charge carriers recombine (in an OLED). The distance an exciton can travel from its point of generation before it decays is known as the exciton diffusion length. A long diffusion length is crucial for high device efficiency.

The ordered columnar stacks formed by triphenylene derivatives provide ideal conduits for exciton transport. acs.orgscispace.com Similar to charge transport, energy transfer occurs via hopping between adjacent molecules within the stack. The rate of this hopping and, therefore, the diffusion length, is highly dependent on the intermolecular electronic coupling, which is maximized by the close, regular stacking of the triphenylene cores. acs.org

Studies on triphenylene-based mesophases have investigated these dynamics. In one study of a triphenylene derivative, the hopping time for a triplet exciton was determined to be approximately 2 picoseconds. acs.org The migration was found to proceed efficiently along the one-dimensional stacks, with the ultimate diffusion length being limited primarily by the presence of structural defects in the columnar arrangement. acs.org The intrinsic concentration of such defects can limit the travel of an exciton to a few hundred molecules. acs.orgscispace.com The design of new derivatives from precursors like this compound often focuses on creating more perfect and stable columnar assemblies to minimize these defects and thereby maximize exciton diffusion.

Representative Exciton Diffusion Lengths in Organic Materials

Material TypeTypical Exciton Diffusion Length (nm)Controlling Factors
Amorphous Small Molecules5 - 15High degree of energetic and positional disorder.
Conjugated Polymers5 - 20Disorder in polymer chains and packing.
Ordered Crystalline Small Molecules30 - 100+High structural order, strong electronic coupling, low defect density.
Triphenylene Columnar StacksLimited by defectsHighly dependent on the quality and order of the one-dimensional molecular stacking. acs.orgscispace.com

Advanced Characterization Techniques in 2 Bromotriphenylene Research

Structural Elucidation Methods

Single-Crystal X-Ray Diffraction (XRD) for Solid-State Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.eduuol.de This method is fundamental for determining unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the structure-property relationships of crystalline materials like derivatives of 2-bromotriphenylene. carleton.eduuhu-ciqso.es

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uol.de The interaction of X-rays with the crystalline lattice produces constructive interference at specific angles, governed by Bragg's Law, creating a unique pattern of reflections. carleton.edu By analyzing the position and intensity of these reflections, researchers can construct a detailed model of the molecular and crystal structure. uol.de For instance, SC-XRD studies have been instrumental in analyzing the crystal packing of triphenylene-based discotic liquid crystals, revealing how molecules arrange in columns and the nature of their intermolecular interactions. researchgate.net The quality of the data is highly dependent on the quality of the single crystal, with ideal crystals being well-formed and free of twinning or other defects. uhu-ciqso.es

Small-Angle X-Ray Scattering (SAXS/WAXS) for Supramolecular Organization

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are essential techniques for investigating the nanoscale and mesoscale structure of materials, including the supramolecular organization of this compound derivatives. spectroscopyonline.comfrontiersin.org SAXS probes larger structural features (typically 1-100 nm) by measuring the scattering of X-rays at very small angles to the primary beam, while WAXS provides information on smaller-scale crystalline structures. spectroscopyonline.com

These techniques are particularly valuable for characterizing the self-assembly of molecules into larger, ordered structures, such as the columnar mesophases exhibited by many triphenylene-based liquid crystals. researchgate.netresearchgate.net For example, SAXS investigations have been used to confirm the hexagonal columnar arrangement in novel triphenylene-based discotic liquid crystals. researchgate.netresearchgate.net The scattering patterns obtained from SAXS can reveal information about the shape, size, and spacing of these supramolecular structures. embo.org The analysis of 2D SAXS patterns can provide detailed insights into the orientation and packing of molecules within thin films. spectroscopyonline.com

Atomic Force Microscopy (AFM) for Thin Film Morphology and On-Surface Reactions

Atomic Force Microscopy (AFM) has emerged as a critical tool for visualizing surfaces at the nanoscale, making it indispensable for studying the thin-film morphology and on-surface reactions of this compound. nist.gov AFM can operate in various environments and on both conducting and insulating materials, providing high-resolution topographic images. nist.gov

In the context of this compound, AFM is used to characterize the morphology of thin films, revealing details about molecular packing, domain formation, and surface roughness. mdpi.com For instance, studies on triphenylene (B110318) derivatives have used AFM to observe how molecules arrange on a substrate, sometimes forming vertically aligned structures. mdpi.com

Furthermore, AFM is a powerful technique for directly observing on-surface chemical reactions. Researchers have used high-resolution AFM to visualize every step of the Ullmann-type coupling reaction of this compound on a copper surface. researchgate.netacs.org This includes imaging the initial precursor molecules, the formation of triphenylene radicals after bromine cleavage, the organometallic intermediates, and the final bistriphenylene products. researchgate.netacs.org These studies, often performed at cryogenic temperatures with CO-functionalized tips for enhanced resolution, provide unprecedented insight into reaction mechanisms at the single-molecule level. researchgate.netresearchgate.net

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its molecular structure. rsc.org

¹H NMR: The proton NMR spectrum gives information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. acs.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. acs.org

Detailed analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. mdpi.com These assignments are crucial for confirming the successful synthesis of the compound and for characterizing its derivatives.

NucleusTechniqueSolventKey Findings/Assignments
¹HNMR SpectroscopyCD₂Cl₂Provides signals corresponding to the 11 protons of the triphenylene core, with distinct chemical shifts due to the bromine substituent. rsc.org
¹³CNMR SpectroscopyCD₂Cl₂Reveals the 18 distinct carbon signals of the triphenylene skeleton, including the carbon atom directly bonded to the bromine. rsc.org

Absorption and Emission Spectroscopies (as detailed in Section 3)

Absorption and emission spectroscopies, such as UV-Vis and fluorescence spectroscopy, are vital for understanding the electronic properties of this compound and its derivatives. As detailed in Section 3 of a broader analysis, these techniques probe the electronic transitions within the molecule. UV-Vis absorption spectra reveal the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron to a higher energy state. Emission (fluorescence) spectroscopy measures the light emitted as the excited electron returns to its ground state. These properties are fundamental to the application of triphenylene derivatives in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ossila.com The formation of H-aggregates in thin films can lead to a blue shift in the absorption spectra compared to the solution phase. mdpi.com

Morphological and Nanostructural Analysis

The investigation into the morphology and nanostructure of this compound and its related derivatives is crucial for understanding how molecular design translates into macroscopic material properties. Techniques that can probe the architecture of self-assembled systems provide invaluable insights into the columnar stacking, fibrillar network formation, and aggregation behavior that govern the functionality of these materials in applications such as organic electronics.

Scanning Electron Microscopy (SEM) for Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at the micro- and nanoscale. tuv.comthermofisher.com In the context of triphenylene research, SEM is extensively used to analyze the morphology of self-assembled structures formed from solution, such as xerogels or evaporated films. researcher.lifersc.org The process involves scanning a focused beam of electrons over a sample, which generates various signals from the interactions between the electrons and the atoms of the sample. These signals are then used to create images that reveal detailed information about the surface features. tuv.comnanoscience.com

In studies of triphenylene derivatives, which often self-assemble into complex, hierarchical structures, SEM provides direct visual evidence of the resulting morphologies. For instance, research on asymmetrical hexaether triphenylene derivatives functionalized with carboxylic acid and primary amine groups has utilized SEM to analyze the corresponding xerogels (the solid matrix left after the liquid has been removed from a gel). The SEM images revealed that these compounds form entangled fibrillar networks. mdpi.com The observed fibers had widths ranging from 90 to 180 nm, which is significantly wider than the length of a single molecule (approximately 2.55 nm). This suggests that the visible fibers are not single stacks of molecules but rather bundles composed of numerous one-dimensional molecular stacks. mdpi.com

Similarly, investigations into gallic acid-substituted triphenylene derivatives showed the formation of porous aggregates when prepared in a mixed aqueous medium. rsc.org The SEM images of these aggregates were crucial for understanding their application as a chemosensor, as the porous morphology was key to its ability to detect trinitrotoluene (TNT) in the vapor phase. rsc.org The morphology of aggregates can vary significantly depending on the specific functional groups attached to the triphenylene core and the conditions of self-assembly. Other studies have reported fiber-like or sponge-like morphologies for different amide-containing triphenylene derivatives. researcher.life

These microstructural details are critical as the morphology of the self-assembled material directly influences its properties, such as charge carrier mobility in organic semiconductors or the efficiency of a sensory material.

Derivative StudiedSolvent/MethodObserved MicrostructureFeature Size (nm)Source(s)
Asymmetrical hexaether triphenylene derivativesXerogel from various organic solventsEntangled fibrillar network90 - 180 (fiber width) mdpi.comresearchgate.net
Gallic acid substituted triphenylene derivativeH₂O:THF (9:1) mixturePorous aggregates100 (magnification scale) rsc.org
Amide group-containing triphenylene derivativesXerogel from octane, p-xylene, etc.Fiber-like or sponge-like morphologyNot specified researcher.life
Triphenylene amine derivative (used as template)In situ polymerization of TEOSEntangled fibrillar network of silica (B1680970) nanotubes20 - 25 (external diameter) mdpi.com

Dynamic Light Scattering (DLS) for Assembly Processes

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension, typically in the sub-micron to nanometer range. nih.govnews-medical.net The technique works by illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles, and their rate of change is directly related to the particle's diffusion coefficient. Using the Stokes-Einstein equation, the diffusion coefficient can be converted into a hydrodynamic radius (Rₕ), which represents the effective size of the particle in solution. nih.gov

In the study of this compound and related polycyclic aromatic hydrocarbons (PAHs), DLS is a vital tool for monitoring aggregation and self-assembly processes in the solution phase. nih.govresearchgate.net It provides quantitative data on the size of aggregates, their polydispersity, and how these parameters change in response to stimuli like pH, solvent composition, or concentration. nih.gov

For example, DLS studies have been conducted on chain aromatic hydrocarbon derivatives constructed from 3H-imidazo[4,5-b]pyridine moieties to investigate how their aggregation and disaggregation could be modulated by pH. nih.gov The measurements confirmed that changes in pH altered the protonation state of the molecules, leading to significant shifts in aggregate size. nih.gov In another study, the aggregation of a hexarylbenzene derivative in a water/acetonitrile mixture was investigated using DLS. The results showed the formation of aggregates with an average diameter in the range of 400 nm. rsc.org

Furthermore, DLS can be used to follow the formation of more complex nanostructures where molecular aggregates act as templates. In the same study of the hexarylbenzene derivative, DLS was used to track the in-situ generation of copper nanoparticles (CuNPs) within the aggregates upon the addition of copper ions. The DLS data indicated the formation of copper nanoaggregates with an average diameter of approximately 13.54 nm, demonstrating the technique's utility in monitoring template-directed synthesis. rsc.org These quantitative insights into assembly and aggregation are crucial for developing functional materials where the size and stability of nanoscale structures are paramount.

Compound/System StudiedSolvent/ConditionsDLS MeasurementResult (Average Diameter/Size)Source(s)
Hexarylbenzene derivativeH₂O/CH₃CN (5/5)Aggregate size~400 nm rsc.org
Hexarylbenzene derivative + CuCl₂H₂O/CH₃CN (5/5)Copper nanoaggregate size~13.54 nm rsc.org
Chain aromatic hydrocarbon derivatives (Sensors 1 & 2)pH-modulated aqueous solutionsAggregate/disaggregate sizeQualitative change with pH nih.gov

Emerging Research Directions and Future Perspectives

Novel Derivatizations and Hybrid Materials Based on 2-Bromotriphenylene

The presence of the reactive bromine atom on the triphenylene (B110318) core allows for a wide range of post-synthetic modifications, opening avenues for the creation of complex molecular architectures and hybrid materials with enhanced or entirely new functionalities. Current research efforts are concentrated on the synthesis of sophisticated derivatives for applications in ambipolar charge transport, enhanced luminescence, and the construction of larger polycyclic aromatic hydrocarbons.

Synthesis of Gold-Triphenylene Complexes for Ambipolar Charge Transport

A significant area of research is the synthesis of polynuclear gold isocyano–triphenylene complexes, which have demonstrated potential as ambipolar semiconductors. rsc.orgacs.org An unconventional approach involves the synthesis of di- and tri-nuclear gold isocyano–triphenylene complexes with the general formula [(AuX)n(CN–C6H4–O–(CH2)6)n–TriPh], where n can be 2 or 3, and X can be Cl or C≡C–Ph. rsc.orgacs.org These complexes are synthesized from precursors derived from this compound. ossila.com

The chloro derivatives of these complexes self-assemble into lamello-columnar or highly ordered 2D columnar oblique (Colob) phases. rsc.org These supramolecular structures are crucial for facilitating charge transport. Time-of-flight (ToF) experiments have revealed that these materials exhibit balanced ambipolar charge transport. rsc.org For instance, the trinuclear gold complex shows an ambipolar charge carrier mobility on the order of 10⁻³ cm² V⁻¹ s⁻¹, an order of magnitude higher than the dinuclear analogue's mobility of 10⁻⁴ cm² V⁻¹ s⁻¹. Quantum chemical calculations suggest that the addition of the third –NC–Au–Cl fragment promotes a more favorable cofacial stacking of the molecules, which in turn enhances the mobility of charge carriers. The ability to achieve high ambipolar charge transport makes these gold-triphenylene complexes promising candidates for use in organic electronics and optoelectronic devices.

Integration with Carborane Clusters for Enhanced Luminescence

To enhance the luminescent properties of triphenylene-based materials, researchers are exploring the integration of carborane clusters. researchgate.netresearchgate.net Carboranes, which are polyhedral clusters composed of boron, carbon, and hydrogen atoms, are known for their unique structural, chemical, and electronic properties. researchgate.netgoogle.com The electron-deficient nature of the boron atoms within the carborane cage can modulate the electronic transitions of appended π-conjugated fluorophores, leading to enhanced luminescence. researchgate.netresearchgate.net

The introduction of a 3D ortho-carborane cluster can prevent aggregation-caused quenching (ACQ), a common issue in π-conjugated organic materials, and can even induce aggregation-induced emission (AIE). researchgate.net This is attributed to the carborane's 3D aromaticity and its ability to induce intramolecular charge transfer (ICT) from the aromatic group to the cluster. researchgate.netgoogle.com For instance, strategically designed biphenyl-based o-carboranes have shown that the geometry of the aromatic groups significantly affects the efficiency of the ICT-based radiative process. acs.org By controlling the dihedral angles between the biphenyl (B1667301) rings, the emission efficiencies can be tuned. acs.org The synthesis of these carborane-functionalized luminophores often involves precursors like this compound, which can be coupled with carborane-containing moieties. rsc.org This approach paves the way for creating highly efficient solid-state luminescent materials for applications in optoelectronics. researchgate.net

Compound TypeKey FeatureImpact on PropertiesPotential Application
Gold-Triphenylene ComplexesPolynuclear gold isocyano unitsAmbipolar charge transport (10⁻³-10⁻⁴ cm² V⁻¹ s⁻¹)Organic electronics, Optoelectronics
Carborane-Triphenylene Hybridsortho-Carborane clustersEnhanced luminescence, Aggregation-Induced Emission (AIE)Solid-state lighting, Sensors
Functionalized CoronenesTriphenylene building blocksTunable optoelectronic properties, Solution processabilityOrganic photovoltaics, OFETs

Development of Functionalized Coronenes from Triphenylene Building Blocks

The construction of larger, functionalized polycyclic aromatic hydrocarbons (PAHs) like coronenes from simpler building blocks is a significant challenge in materials synthesis. mdpi.com this compound serves as a key precursor in a bottom-up approach to synthesize functionalized coronene (B32277) derivatives. mdpi.com This strategy allows for the creation of solution-processable materials with tunable optoelectronic properties. mdpi.com

One synthetic route involves using a functionalized triphenylene moiety, derived from this compound, which is then converted through a multi-step process involving a key Pt(II)-catalyzed alkyne benzannulation step to yield the final coronene structure. mdpi.com The photostability of these functionalized coronenes, attributed to the high highest occupied molecular orbital (HOMO) energy level of the coronene core, makes them promising candidates for organic electronic devices. mdpi.com Furthermore, gas-phase synthesis methods have demonstrated the formation of coronene from 1-bromotriphenylene and acetylene (B1199291) at high temperatures, highlighting the fundamental reaction pathways to larger PAHs. researchgate.net These synthetic advancements are crucial for developing new materials for applications in organic photovoltaics and field-effect transistors.

Theoretical Advancements and Predictive Modeling

Parallel to the synthetic efforts, theoretical and computational studies are playing an increasingly vital role in understanding and predicting the properties of this compound derivatives. These approaches provide fundamental insights into the mechanisms of charge transport and light emission, guiding the rational design of new materials with optimized performance.

Refined Computational Approaches for Charge Transport and Photophysical Properties

To accurately predict the performance of materials derived from this compound, refined computational methods are being employed. Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and excited-state properties that govern luminescence. rsc.orgnih.gov For instance, computational studies on gold(I)-phosphine complexes with triphenylene chromophores have provided insights into how the coordination environment and chromophore position influence intersystem crossing and phosphorescence. rsc.org These calculations, combined with noncovalent interaction (NCI) analysis, can reveal the nature of intermolecular interactions like π-stacking, which are critical for solid-state performance. rsc.org

For charge transport, multi-scale modeling approaches that combine quantum chemical calculations with molecular dynamics (MD) simulations are becoming essential. tandfonline.com These models can predict charge carrier mobilities by calculating parameters such as charge transfer integrals and reorganization energies. ru.nlmdpi.com Theoretical investigations on anthracene (B1667546) derivatives have shown that such multi-scale simulations can elucidate the relationship between molecular stacking, noncovalent interactions, and charge transport characteristics. chinesechemsoc.org These refined computational approaches allow for the screening of potential candidate materials before their synthesis, saving significant time and resources. tandfonline.com

Design of Materials with Tunable Luminescence and Charge Mobility

The insights gained from theoretical modeling are directly feeding into the design of new materials with tunable properties. By strategically modifying the molecular structure of this compound derivatives, researchers can control their luminescence color, quantum yield, and charge carrier mobility.

For tuning luminescence, strategies include the introduction of electron-donating or electron-withdrawing groups to manipulate the HOMO and LUMO energy levels and the intramolecular charge transfer (ICT) characteristics. mdpi.com The integration of carborane clusters, as discussed earlier, provides a powerful method for enhancing emission efficiency by influencing electronic transitions and providing steric hindrance to prevent quenching. researchgate.netresearchgate.net The development of donor-acceptor systems, where triphenylene acts as the donor or part of the π-bridge, allows for the creation of materials with emission colors spanning the visible spectrum. mdpi.comescholarship.org

To achieve tunable charge mobility, the focus is on controlling the self-assembly and intermolecular electronic coupling. researchgate.net The introduction of linear alkyl side chains, for example, has been shown to facilitate more favorable intermolecular packing for charge transport compared to branched chains. Theoretical modeling can predict how changes in molecular rotation and stacking distance within a columnar assembly will impact the charge transfer integral and, consequently, the mobility. By replacing oxygen with sulfur atoms in the alkoxy side chains of triphenylenes, a more ordered helical phase with significantly higher charge mobility can be achieved. researchgate.net These design strategies, informed by predictive modeling, are crucial for developing high-performance organic semiconductors for a variety of electronic applications. researchgate.net

Property to TuneDesign StrategyTheoretical Approach
LuminescenceIntroduction of donor/acceptor groups, Integration of carborane clustersTD-DFT for excited states, Modeling of ICT
Charge MobilityModification of side chains, Control of molecular stackingDFT for charge transfer integrals, MD simulations for morphology

Integration into Complex Systems and Device Architectures

Multi-Component Organic Electronic Devices and Architectures

The development of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), relies on the precise arrangement of multiple layers, each serving a specific function. Triphenylene derivatives, accessible from this compound, are increasingly being incorporated into these complex architectures, primarily as hole transport layers (HTLs) and host materials for the emissive layer (EML).

In OLEDs, a multi-layer structure is standard, typically comprising a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. mdpi.comnankai.edu.cnias.ac.in The function of the HTL is to facilitate the efficient transport of holes from the anode to the emissive layer, while blocking the passage of electrons, thereby confining charge recombination to the EML and enhancing device efficiency. mdpi.com The selection of the HTL material is critical, as its energy levels must align appropriately with the adjacent layers to ensure low-voltage operation and a long operational lifetime. mdpi.commdpi.com

Triphenylene-based materials are excellent candidates for HTLs due to their inherent high hole mobility and thermal stability. mdpi.comtandfonline.compsu.edu For instance, a series of blue fluorescent emitters based on indeno-triphenylene derivatives have been synthesized and integrated into a multi-layer OLED with the structure: ITO/NPB (50 nm)/EML (30 nm)/Bphen (30 nm)/Liq (2.0 nm)/Al (100 nm). researchgate.net In this architecture, NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) serves as the primary HTL, while the triphenylene derivative constitutes the emissive layer. One such device demonstrated a luminous efficiency of 11.16 cd/A and an external quantum efficiency (EQE) of 4.30%. researchgate.net

In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested to achieve high internal quantum efficiencies, the host material in the emissive layer plays a crucial role. The host must possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant. google.commdpi.com Triphenylene compounds are advantageous as host materials due to their high triplet energy gap. google.com A study on red PhOLEDs utilized triphenylene-based host materials, BDBF-TP and BDBT-TP, in the emissive layer. The device with BDBT-TP as the host exhibited superior bipolar carrier transport properties compared to the standard host material CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl). capes.gov.br This highlights the potential of designing triphenylene derivatives for balanced charge transport, a key factor for high-efficiency OLEDs. mdpi.com

The table below summarizes the architecture and performance of representative OLEDs incorporating triphenylene derivatives.

Device TypeHost/Emitter MaterialDevice StructurePerformance Metrics
Blue Fluorescent OLED14,14-dimethyl-14H-indeno[1,2-b]triphenylene (Emitter)ITO/NPB (50 nm)/EML (30 nm)/Bphen (30 nm)/Liq (2 nm)/Al (100 nm)Luminous Efficiency: 11.16 cd/A, Power Efficiency: 6.05 lm/W, EQE: 4.30%
Green Phosphorescent OLEDTPA-1A (HTL)ITO/TPA-1A (HIL/HTL)/EML/ETL/EIL/AlCurrent Efficiency: 49.13 cd/A, Power Efficiency: 27.56 lm/W, EQE: 13.74%
Yellow Phosphorescent OLEDFLU-TPA/PYR (Host)ITO/HIL/HTL/EML(Host:Dopant)/ETL/EIL/AlCurrent Efficiency: 21.70 cd/A, Power Efficiency: 13.64 lm/W, EQE: 7.75%

In the realm of organic solar cells, derivatives of this compound are being investigated as donor materials in bulk heterojunction (BHJ) architectures. In a BHJ solar cell, a blend of an electron donor and an electron acceptor material forms the photoactive layer. A star-shaped small molecule, TCNR3TTPA, with a triphenylamine (B166846) core and end-capped with a rhodanine (B49660) derivative, was used as the donor material in a solution-processed BHJ solar cell. sciengine.com The device, with a structure of TCNR3TTPA:PC61BM (1:1, w/w), achieved a high open-circuit voltage (Voc) of 0.99 V and a power conversion efficiency (PCE) of 2.50%. sciengine.com The high Voc is attributed to the deep HOMO level of the triphenylene-based donor. Another study incorporated a discotic triphenylene derivative into a poly(3-hexylthiophene): google.comgoogle.com-phenyl-C61-butyric acid methyl ester (P3HT:PCBM) active layer, which resulted in an improved PCE of 2.5% after thermal annealing. researchgate.net

The following table presents data on organic solar cells that utilize triphenylene-based materials.

Solar Cell TypeDonor MaterialDevice ArchitecturePerformance Metrics
Solution-Processed BHJTCNR3TTPATCNR3TTPA:PC61BM (1:1, w/w)Voc: 0.99 V, Jsc: 5.76 mA/cm², PCE: 2.50%
BHJ with AdditiveP3HT with discotic triphenylene derivativeP3HT:PCBM with triphenylene additiveVoc: 0.41 V, Jsc: 17.0 mA/cm², PCE: 2.5% (post-annealing)

Roll-to-Roll Production Techniques for Organic Solar Cells

A significant advantage of organic electronics is the potential for low-cost, high-throughput manufacturing using techniques like roll-to-roll (R2R) processing. nationalpolymer.comcarestream.com This method involves the continuous coating of functional layers onto a flexible substrate that moves between rollers. nationalpolymer.complasmalex.com R2R is compatible with various deposition techniques, including slot-die coating, gravure printing, and inkjet printing, making it ideal for the large-scale production of flexible solar cells. carestream.comgoogle.comspring8.or.jp

The suitability of a material for R2R processing is contingent on several key properties. The material must be solution-processable, meaning it can be dissolved in common organic solvents to form an ink. rsc.org Furthermore, the resulting film must be uniform, thermally stable, and possess the required mechanical flexibility to withstand the bending and rolling involved in the manufacturing process. psu.edumdpi.comnih.gov

Triphenylene derivatives, which can be synthesized from this compound, exhibit many of these desirable characteristics. Their planar, disc-like structure can lead to self-assembly into ordered columnar phases, which is beneficial for charge transport. tandfonline.comrsc.org By attaching flexible alkyl chains to the triphenylene core, their solubility in organic solvents can be readily tuned, making them highly solution-processable. psu.edursc.org This is a critical prerequisite for formulating inks for R2R printing.

The thermal stability of triphenylene derivatives is another key advantage. psu.edu R2R processes often involve heating steps to evaporate solvents and anneal the active layers, so the materials must withstand these temperatures without degrading. Research has shown that triphenylene-based materials can possess high thermal stability, with decomposition temperatures often exceeding 290°C. psu.eduresearchgate.net

Furthermore, the mechanical properties of materials are crucial for the durability of flexible devices. While specific studies on the mechanical flexibility of this compound-derived polymers for R2R applications are emerging, the inherent properties of triphenylene-based liquid crystals and polymers suggest they can be designed to form robust, flexible films. researchgate.netacs.org The ability to form glassy, low-temperature phases and to be macroscopically oriented through mechanical treatment are promising indicators of their suitability for flexible electronics. researchgate.net

While direct reports of large-scale R2R production of solar cells using materials explicitly derived from this compound are still limited, the foundational properties of the broader class of triphenylene-based materials strongly suggest their potential in this area. The combination of solution processability, high thermal stability, and tunable self-assembly makes them compelling candidates for the next generation of printed, flexible organic solar cells.

Q & A

Q. What strategies resolve contradictions in the reported reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Perform controlled experiments varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF). Use kinetic studies (e.g., in situ monitoring via GC-MS) to identify side reactions or intermediate species. Compare results with computational models (DFT calculations) to elucidate electronic effects of bromine substitution on triphenylene’s aromatic system .

Q. How can computational modeling predict the interactions of this compound in host-guest systems or supramolecular assemblies?

  • Methodological Answer : Employ density functional theory (DFT) to map electrostatic potential surfaces and identify binding sites. Molecular dynamics (MD) simulations can model solvent effects and conformational stability. Validate predictions experimentally via X-ray crystallography or isothermal titration calorimetry (ITC) .

Q. What methodologies assess the genotoxic risks of this compound in in vitro studies?

  • Methodological Answer : Conduct Ames tests (reverse mutation assays) using Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction). Pair with micronucleus assays in mammalian cells (e.g., CHO-K1) to detect chromosomal damage. Ensure compliance with ethical guidelines (e.g., OECD Test No. 471/487) and report all data transparently, including dose-response relationships .

Experimental Design & Data Analysis

Q. How to design experiments isolating the effects of steric hindrance vs. electronic effects in this compound derivatives?

  • Methodological Answer : Synthesize analogs with substituents at varying positions (e.g., 3-Bromo vs. 2-Bromo) and compare reaction rates in model transformations (e.g., nucleophilic aromatic substitution). Use Hammett plots to correlate electronic parameters (σ values) with kinetic data. Steric effects can be quantified via X-ray crystallography or computational van der Waals surface analysis .

Q. What statistical approaches are suitable for analyzing variability in catalytic efficiency studies involving this compound?

  • Methodological Answer : Apply ANOVA to compare means across catalyst batches or reaction conditions. Use multivariate regression to identify key variables (e.g., temperature, ligand ratio). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) mitigate normality assumptions. Report confidence intervals and effect sizes to contextualize significance .

Ethical and Safety Considerations

Q. What precautions are critical when handling this compound in light of its genotoxicity?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure. Store in airtight containers at room temperature, away from light. Decontaminate spills with activated carbon or specialized adsorbents. Institutional review boards (IRBs) must approve protocols involving animal models, with strict adherence to the 3Rs (Replacement, Reduction, Refinement) .

Literature and Reproducibility

Q. How to conduct a systematic review of this compound’s applications in organic electronics?

  • Methodological Answer : Search databases (SciFinder, Reaxys) using CAS RN 19111-87-6 and keywords (e.g., “charge transport,” “OLED”). Filter for peer-reviewed articles post-2010. Use tools like PRISMA for transparency. Replicate key findings (e.g., hole mobility measurements) using standardized protocols to assess reproducibility .

Q. What criteria determine the inclusion of this compound data in meta-analyses of halogenated polyaromatic hydrocarbons?

  • Methodological Answer : Prioritize studies with full experimental details (e.g., purity, solvent, temperature). Exclude datasets lacking controls or with unverified analytical methods. Use funnel plots to detect publication bias and sensitivity analyses to weigh high-quality studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromotriphenylene
Reactant of Route 2
Reactant of Route 2
2-Bromotriphenylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.